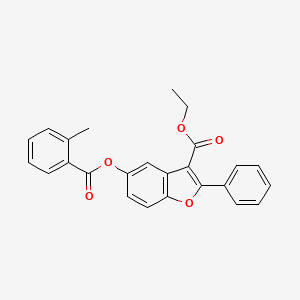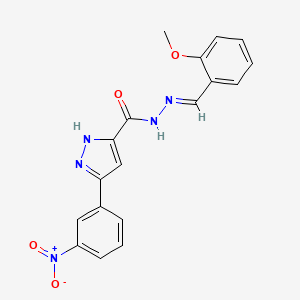
7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound with the molecular formula C26H46N4O2S. This compound is part of the purine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include hexadecylamine, isobutylthiol, and 3-methylxanthine.
Reaction Conditions: The reaction conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like triethylamine or pyridine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Reaction Steps: The synthesis involves multiple steps, including alkylation, thiolation, and cyclization reactions. The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of 7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors. The final product is purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylthio group can be replaced with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, alcohols, acetone, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted purine derivatives.
科学研究应用
7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with purine receptors and enzymes involved in nucleotide metabolism.
相似化合物的比较
Similar Compounds
- 7-hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-hexadecyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
- 7-hexadecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-hexadecyl-8-(isobutylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylthio group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.
属性
分子式 |
C26H46N4O2S |
|---|---|
分子量 |
478.7 g/mol |
IUPAC 名称 |
7-hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C26H46N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-22-23(27-26(30)33-20-21(2)3)29(4)25(32)28-24(22)31/h21H,5-20H2,1-4H3,(H,28,31,32) |
InChI 键 |
YKMMUEMOAOBXOA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11993836.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)

![N'-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11993864.png)

![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11993871.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993875.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11993886.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)

